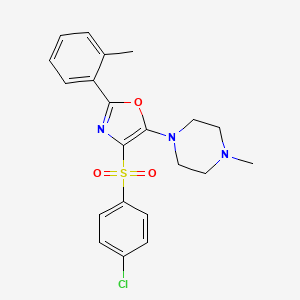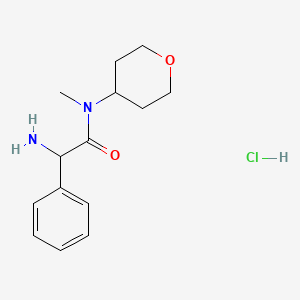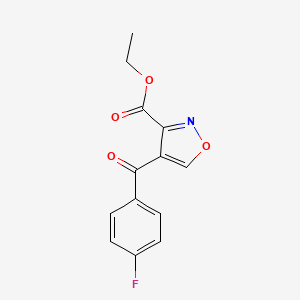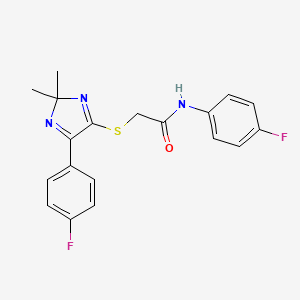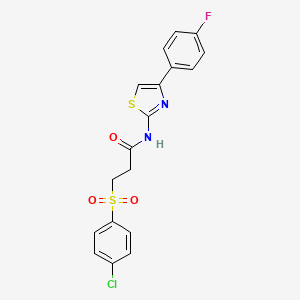
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating the transport of salt and water across epithelial tissues. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTR-Inhibitor-172 has been developed as a potential therapeutic agent for CF and other diseases.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment Research
A study by Rehman et al. (2018) synthesized derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for potential use in Alzheimer's disease treatment. The compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease.
Antiviral Activity
Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, demonstrating anti-tobacco mosaic virus activity in bioassay tests (Chen et al., 2010).
Anticonvulsant Agents
Farag et al. (2012) reported the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, with some derivatives showing protection against picrotoxin-induced convulsion, indicating potential as anticonvulsant agents (Farag et al., 2012).
Structural Characterization
Kariuki et al. (2021) conducted a study on the synthesis and structural characterization of isostructural compounds related to 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, providing insights into the molecular structure of related compounds (Kariuki et al., 2021).
Matrix Metalloproteinase Inhibition
A study by Schröder et al. (2001) highlighted the synthesis of novel heterocyclic inhibitors of matrix metalloproteinases, crucial for cancer and other diseases, where compounds like 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide played a key role (Schröder et al., 2001).
Antitumor Activity
Rostom (2006) synthesized a series of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and evaluated their antitumor activity, contributing to the research on cancer therapeutics (Rostom, 2006).
Tumor-Associated Isozyme Inhibition
Ilies et al. (2003) investigated the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide, for potential antitumor applications (Ilies et al., 2003).
Hypoglycemic Agents
Faidallah et al. (2016) prepared fluorinated pyrazoles, benzenesulfonylurea and thiourea derivatives as hypoglycemic agents, showing the utility of these compounds in diabetes treatment (Faidallah et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S2/c19-13-3-7-15(8-4-13)27(24,25)10-9-17(23)22-18-21-16(11-26-18)12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAXCUXGJGXELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

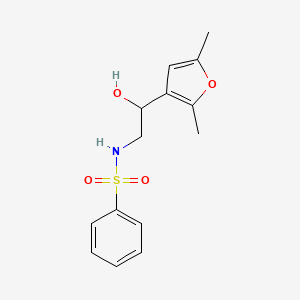
![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)

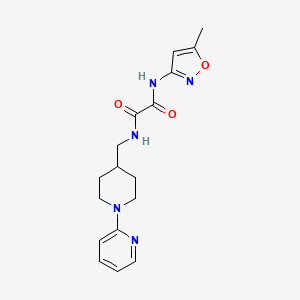

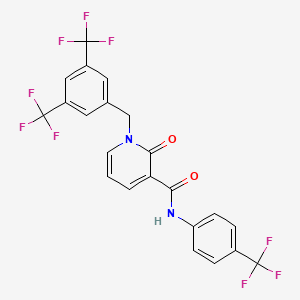
![methyl 4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2886313.png)
![5-((4-Hydroxypiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886316.png)
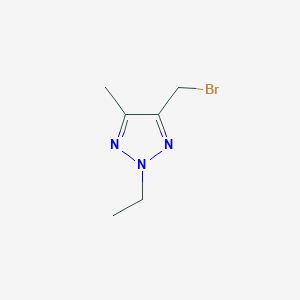
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
